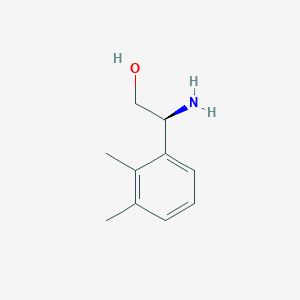

(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol

Description

(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol is a chiral β-amino alcohol characterized by a phenyl ring substituted with methyl groups at the 2- and 3-positions and an ethanolamine backbone in the (S)-configuration. The stereochemistry and substituent arrangement on the phenyl ring critically influence its physicochemical properties and biological interactions .

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2,3-dimethylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO/c1-7-4-3-5-9(8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |

InChI Key |

LHXPPWOVNSJCAF-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@@H](CO)N)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CO)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,3-dimethylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the formation of the desired enantiomer. Another method includes the use of Grignard reagents, where the reaction of a suitable aryl halide with magnesium in the presence of an appropriate solvent forms the Grignard reagent, which then reacts with an aldehyde to produce the desired alcohol .

Industrial Production Methods

Industrial production of (S)-2-Amino-2-(2,3-dimethylphenyl)ethanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.

Scientific Research Applications

(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,3-dimethylphenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituent patterns, molecular weights, and key properties of (S)-2-Amino-2-(2,3-dimethylphenyl)ethanol with similar compounds:

Key Observations :

Pharmacological Potential (Hypothetical)

While specific data for the target compound is unavailable, analogs with dichlorophenyl groups exhibit IC50 values in the nanomolar range against collagenase. Substituent position (e.g., 2,3-dimethyl vs. 2,4-dichloro) may influence target affinity and Gibbs free energy of binding (e.g., −6.4 to −6.5 kcal/mol in dichlorobenzyl derivatives) .

Biological Activity

(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H15NO

- Molecular Weight : 165.25 g/mol

- Functional Groups : The compound features an amino group (-NH2) and a hydroxyl group (-OH), which are pivotal for its biological interactions.

The stereochemistry of (S)-2-Amino-2-(2,3-dimethylphenyl)ethanol is crucial for its biological activity, influencing how it interacts with various biomolecules.

Biological Activity

Research indicates that (S)-2-Amino-2-(2,3-dimethylphenyl)ethanol exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can possess antibacterial properties, potentially inhibiting the growth of various pathogens.

- Anti-inflammatory Effects : The presence of the amino and hydroxyl groups allows for interactions that may modulate inflammatory pathways.

- Enzyme Interaction : The compound's ability to form hydrogen bonds suggests potential interactions with enzymes, impacting their activities.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of certain bacteria | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Enzyme Interaction | Potential to influence enzyme activities |

Synthesis Methods

The synthesis of (S)-2-Amino-2-(2,3-dimethylphenyl)ethanol can be achieved through several organic synthesis routes. Common methods include:

- Reduction Reactions : Starting from appropriate ketones or aldehydes followed by reduction.

- Amino Acid Derivation : Using amino acid precursors and modifying them through various chemical reactions.

Case Study 1: Antimicrobial Activity

A study published in the Egyptian Journal of Chemistry explored the antimicrobial effects of (S)-2-Amino-2-(2,3-dimethylphenyl)ethanol derivatives. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the amino group in enhancing antimicrobial efficacy .

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties of this compound revealed that it could inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism where the compound modulates immune responses, potentially useful in treating inflammatory diseases.

Pharmacokinetics and Pharmacodynamics

Further studies are needed to elucidate the pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters will be critical for assessing the therapeutic potential of (S)-2-Amino-2-(2,3-dimethylphenyl)ethanol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.